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Compound of Interest

Compound Name: 2-(tert-Butyl)-4-methoxyphenol-d3

Cat. No.: B12407811 Get Quote

An In-depth Technical Guide to 2-(tert-Butyl)-4-methoxyphenol-d3: Chemical Structure,

Properties, and Biological Activities

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activities of 2-(tert-Butyl)-4-methoxyphenol-d3. Due to the limited availability of

experimental data for the deuterated compound, this guide leverages extensive information

available for its non-deuterated analog, 2-(tert-Butyl)-4-methoxyphenol (a primary component

of Butylated Hydroxyanisole, BHA), and discusses the anticipated effects of deuterium

substitution. This document is intended for researchers, scientists, and professionals in drug

development.

Chemical Structure and Identification
2-(tert-Butyl)-4-methoxyphenol-d3 is an isotopically labeled form of 2-(tert-Butyl)-4-

methoxyphenol, where the three hydrogen atoms on the methoxy group are replaced by

deuterium atoms. This labeling is useful for metabolic studies and for potentially altering the

pharmacokinetic properties of the molecule.
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Table 1: Compound Identification

Identifier Value

Chemical Name 2-(tert-Butyl)-4-(methoxy-d3)phenol

Synonyms 2-BHA-d3, 2-tert-Butyl-4-hydroxyanisole-d3

CAS Number 85013-37-2[1]

Molecular Formula C₁₁H₁₃D₃O₂

Molecular Weight 183.28 g/mol

Canonical SMILES
C(C)(C)(C)C1=C(O)C=C(OC([2H])([2H])

[2H])C=C1

InChI Key MRBKEAMVRSLQPH-QYYBCOLXSA-N

Physicochemical Properties
Experimental physicochemical data for 2-(tert-Butyl)-4-methoxyphenol-d3 are not readily

available in the literature. The following table summarizes the known properties of the non-

deuterated analog, 2-(tert-Butyl)-4-methoxyphenol. It is anticipated that the deuterated

compound will have very similar properties, with a slight increase in molecular weight.

Table 2: Physicochemical Properties of 2-(tert-Butyl)-4-methoxyphenol
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Property Value Reference

Melting Point 48-63 °C [2]

Boiling Point 263 °C at 1013 hPa [2]

Flash Point 142.1 °C [2]

Vapor Pressure 1.33 hPa at 105 °C [2]

Solubility

Soluble in ethanol, methanol,

chloroform, fats, and oils.

Insoluble in water.

[3]

Appearance
White to cream or pale yellow

crystals or powder.
[3]

Spectroscopic Data (Non-deuterated Analog)
The following tables present typical spectroscopic data for the non-deuterated 2-(tert-Butyl)-4-

methoxyphenol. For the d3 analog, the ¹H NMR spectrum would lack the signal for the methoxy

protons, and the ¹³C NMR would show a different splitting pattern for the methoxy carbon. The

mass spectrum would show a molecular ion peak shifted by +3 m/z units.

Table 3: ¹H NMR Spectral Data of 2-(tert-Butyl)-4-methoxyphenol

Chemical Shift
(ppm)

Multiplicity Integration Assignment

1.39 s 9H -C(CH₃)₃

3.75 s 3H -OCH₃

6.60 d 2H Ar-H

6.85-6.86 m 1H Ar-H

(Solvent: CDCl₃)

Table 4: ¹³C NMR Spectral Data of 2-(tert-Butyl)-4-methoxyphenol
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Chemical Shift (ppm) Assignment

34.6 -C(CH₃)₃

29.5 -C(CH₃)₃

55.7 -OCH₃

110.1 Ar-C

113.8 Ar-C

114.9 Ar-C

141.2 Ar-C

147.2 Ar-C

153.3 Ar-C

(Solvent: CDCl₃)

Table 5: Mass Spectrometry Data of 2-(tert-Butyl)-4-methoxyphenol

m/z Interpretation

180 [M]⁺

165 [M - CH₃]⁺

Experimental Protocols
Proposed Synthesis of 2-(tert-Butyl)-4-methoxyphenol-
d3
A detailed experimental protocol for the synthesis of 2-(tert-Butyl)-4-methoxyphenol-d3 is not

explicitly available. However, it can be synthesized by adapting known procedures for the non-

deuterated analog, using a deuterated methylating agent. One plausible method is the

methylation of 2-tert-butylhydroquinone using deuterated methyl iodide (CD₃I).

Reaction Scheme:
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Materials:

2-tert-butylhydroquinone

Deuterated methyl iodide (CD₃I)

Sodium hydride (NaH) or another suitable base

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride

Ethyl acetate

Brine

Petroleum ether for recrystallization

Procedure:

Dissolve 2-tert-butylhydroquinone in anhydrous THF under an inert atmosphere (e.g.,

nitrogen).

Cool the solution in an ice-salt bath.

Slowly add a suspension of sodium hydride in THF to the solution and stir for 30 minutes.

Add deuterated methyl iodide dropwise to the reaction mixture.

Allow the reaction to proceed overnight, gradually warming to room temperature.

Quench the reaction by carefully adding saturated aqueous ammonium chloride.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.
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Purify the crude product by recrystallization from petroleum ether to obtain 2-(tert-Butyl)-4-
methoxyphenol-d3.

Workflow Diagram:
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Synthesis Workflow

Starting Materials

Reaction

Workup & Purification

Final Product

2-tert-butylhydroquinone

Dissolution in THF

Deuterated Methyl Iodide

Methylation

Deprotonation with Base

Add Base

Add CD3I

Quenching

Extraction

Washing & Drying

Concentration

Recrystallization

2-(tert-Butyl)-4-methoxyphenol-d3
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Proposed synthesis workflow for 2-(tert-Butyl)-4-methoxyphenol-d3.
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Antioxidant Activity Assay (DPPH Method)
This protocol describes a common method for evaluating the antioxidant activity of phenolic

compounds like BHA.

Materials:

2,2-diphenyl-1-picrylhydrazyl (DPPH)

Methanol

Test compound (2-(tert-Butyl)-4-methoxyphenol-d3)

Positive control (e.g., non-deuterated BHA, Ascorbic Acid)

96-well microplate

Spectrophotometer

Procedure:

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

Prepare a series of dilutions of the test compound and the positive control in methanol.

In a 96-well plate, add a specific volume of each dilution of the test compound or control to

the wells.

Add the DPPH solution to each well.

Incubate the plate in the dark at room temperature for 30 minutes.

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

Calculate the percentage of radical scavenging activity using the formula: % Inhibition =

[(Abs_control - Abs_sample) / Abs_control] * 100

Experimental Workflow:
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DPPH Assay Workflow

Prepare DPPH Solution

Prepare Sample Dilutions

Mix in 96-well Plate

Incubate in Dark

Measure Absorbance

Calculate % Inhibition

Click to download full resolution via product page

Workflow for the DPPH radical scavenging assay.

Biological Activity and Signaling Pathways
2-(tert-Butyl)-4-methoxyphenol is a well-known antioxidant, but recent studies have revealed its

involvement in other cellular signaling pathways.

Antioxidant Mechanism
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The primary antioxidant activity of BHA is attributed to its ability to act as a free radical

scavenger. The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby

neutralizing it and terminating the radical chain reaction. The resulting phenoxy radical is

stabilized by resonance, making it less reactive.

Antioxidant Mechanism

BHA (ArOH)

Phenoxy Radical (ArO)

Donates H atom

Free Radical (R)

Neutralized Molecule (RH)

Accepts H atom

Click to download full resolution via product page

Free radical scavenging mechanism of BHA.

Inhibition of RIPK1 Kinase
Recent research has shown that BHA can act as a direct inhibitor of Receptor-Interacting

Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death.[4][5][6] This inhibition

is independent of its antioxidant activity and can protect cells from TNF-induced necroptosis

and RIPK1 kinase-dependent apoptosis.[4][6]
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RIPK1 Inhibition Pathway
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BHA as a direct inhibitor of RIPK1 kinase activity.

Modulation of the NF-κB Signaling Pathway
BHA has been shown to influence the NF-κB signaling pathway, which is a central regulator of

inflammation.[7] By modulating this pathway, BHA can suppress the expression of pro-

inflammatory cytokines.
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NF-κB Signaling Pathway Modulation
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Modulation of the NF-κB pathway by BHA.

Potential Effects of Deuterium Labeling
The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where

the rate of a chemical reaction is altered. For phenolic antioxidants, the rate-limiting step in

radical scavenging is often the cleavage of the O-H bond. Replacing this hydrogen with

deuterium could potentially slow down this reaction. However, in 2-(tert-Butyl)-4-
methoxyphenol-d3, the deuterium atoms are on the methoxy group, not the phenolic hydroxyl
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group. Therefore, a significant primary KIE on the direct hydrogen atom transfer from the

hydroxyl group is not expected.

However, deuteration at the methoxy position could influence the compound's metabolic

stability. Cytochrome P450 enzymes, which are involved in drug metabolism, often catalyze the

oxidation of C-H bonds. The C-D bond is stronger than the C-H bond, making it more resistant

to enzymatic cleavage. This could lead to a longer biological half-life of the deuterated

compound compared to its non-deuterated counterpart.

Logical Relationship Diagram:

Effects of Deuteration

Deuteration at Methoxy Group

Stronger C-D Bond

Reduced Rate of Metabolism

Potentially Altered Pharmacokinetics

Click to download full resolution via product page

Potential consequences of deuteration on the methoxy group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-tert-Butyl-4-methoxyphenol | CAS#:121-00-6 | Chemsrc [chemsrc.com]

2. 2-tert-Butyl-4-methoxyphenol for synthesis | 121-00-6 [sigmaaldrich.com]

3. B23530.0B [thermofisher.com]

4. Antioxidant and food additive BHA prevents TNF cytotoxicity by acting as a direct RIPK1
inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

7. β-Hydroxybutyrate activates the NF-κB signaling pathway to promote the expression of
pro-inflammatory factors in calf hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [2-(tert-Butyl)-4-methoxyphenol-d3 chemical structure
and properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12407811#2-tert-butyl-4-methoxyphenol-d3-
chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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